![molecular formula C24H37O5- B1242825 3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholanate](/img/structure/B1242825.png)
3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholanate
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Overview
Description
3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate is conjugate base of 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanic acid; major species at pH 7.3. It is a conjugate base of a 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanic acid.
Scientific Research Applications
Blood-Brain Barrier Permeation
3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholanate has been investigated for its ability to permeate the blood-brain barrier (BBB). A study by Mikov et al. (2004) explored its efficacy as a BBB permeator, analyzing its effect on quinine uptake into the central nervous system in rats, the analgesic action of morphine, and the sleeping time induced by pentobarbital. The results suggested that sodium 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate could modify BBB permeability, exhibiting a promoting effect in these tests (Mikov et al., 2004).
Crystal Structure and Supramolecular Architecture
The crystal structures of various oxo-cholic acids, including 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate, have been reported. Bertolasi et al. (2005) described the crystal structures of six new crystals of oxo-cholic acids, showing different supramolecular architectures dominated by networks of cooperative O-H...O hydrogen bonds forming various packing motifs. This study helps in understanding the structural and physical properties of these compounds (Bertolasi et al., 2005).
Synthesis for Beta-Oxidation Study
Kurosawa et al. (2001) synthesized 3alpha,7alpha-dihydroxy-24-oxo-5beta-cholestan-26-oyl CoAs for the study of side chain cleavage in bile acid biosynthesis. This synthesis was crucial for understanding the beta-oxidation process in bile acid formation, providing a way to explore the metabolic pathways of these compounds (Kurosawa et al., 2001).
Anodic Electrochemical Oxidation
Medici et al. (2001) explored the anodic electrochemical oxidation of cholic acid and its derivatives, including 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate. This study provided insights into the regioselectivity of the oxidation process and the yields of different oxo acids, contributing to the understanding of the chemical behavior of these bile acid derivatives under electrochemical conditions (Medici et al., 2001).
Biotransformation Studies
Al-Aboudi et al. (2009) investigated the biotransformation of methyl cholate using Aspergillus niger, leading to the isolation of derivatives including 3alpha,7alpha,12alpha,15beta-tetrahydroxy-5beta-cholan-24-oate and 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholan-24-oate. This study contributes to the understanding of microbial biotransformation processes of bile acids (Al-Aboudi et al., 2009).
properties
Product Name |
3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholanate |
---|---|
Molecular Formula |
C24H37O5- |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-19,22,25-26H,4-12H2,1-3H3,(H,28,29)/p-1/t13-,14+,15-,16-,17+,18+,19-,22+,23+,24-/m1/s1 |
InChI Key |
MIHNUBCEFJLAGN-DMMBONCOSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(CC4C3(CCC(C4)O)C)O)C |
synonyms |
3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate Na-dihydroxycholanate sodium 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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